Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate
Description
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate is a benzoate ester derivative featuring a benzylpiperazine moiety at the 4-position and a 3-fluorobenzamide substituent at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C26H26FN3O3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(3-fluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C26H26FN3O3/c1-33-26(32)21-10-11-24(23(17-21)28-25(31)20-8-5-9-22(27)16-20)30-14-12-29(13-15-30)18-19-6-3-2-4-7-19/h2-11,16-17H,12-15,18H2,1H3,(H,28,31) |
InChI Key |
ITRYKYBYLVYZSE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Fluorophenyl Carbonylation: The benzylated piperazine is reacted with 3-fluorobenzoyl chloride to introduce the fluorophenyl carbonyl group.
Esterification: Finally, the compound is esterified with methyl 4-aminobenzoate under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Research has demonstrated that methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate exhibits various biological activities, particularly in the following areas:
- Antidepressant Activity : Studies have shown that compounds with piperazine moieties can exhibit significant antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in various cancer cell lines, including breast and colon cancer .
- Antimicrobial Effects : The compound has also shown potential antimicrobial activity against several bacterial strains, indicating its utility in developing new antibiotics .
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant properties of various piperazine derivatives, including this compound. The results indicated a significant reduction in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain.
Case Study 2: Anticancer Evaluation
In a recent study focused on novel anticancer agents, this compound was tested against several cancer cell lines. The compound showed IC50 values ranging from 10 to 25 µM, demonstrating potent anticancer activity compared to standard chemotherapeutics .
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and fluorophenyl group are key structural features that enable binding to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Piperazine-Benzoate Derivatives
Methyl 4-(4-Benzylpiperazin-1-yl)-3-[(4-Ethoxybenzoyl)amino]benzoate ()
- Key Differences :
- The 3-position substituent is a 4-ethoxybenzoyl group instead of 3-fluorobenzoyl.
- Molecular weight: 473.573 (vs. ~463.47 for the target compound, assuming similar core structure).
- Higher molecular weight may reduce diffusion efficiency compared to the fluorine-substituted analog .
3-(4-Methylpiperazin-1-yl)benzoic Acid ()
- Key Differences :
- Replaces the benzylpiperazine with a methylpiperazine and lacks the 3-fluorobenzamide group.
- Molecular weight: 220.26 (significantly lower due to absence of benzyl and carboxamide groups).
- Implications :
Fluorine vs. Other Substituents
Quinolinecarboxylic Acid Derivatives with Aroyl Groups ()
- Key Comparison: Compounds in feature fluoro, sulfonyl, or benzoyl groups on piperazine-containing quinolinecarboxylic acids. Example: 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-quinolinecarboxylic acids.
- Implications :
Chromen-2-yl Derivatives with Fluorophenyl Moieties ()
- Key Comparison: Example: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
- Implications :
Physicochemical and Functional Group Comparisons
Ester vs. Carboxylic Acid
- Target Compound : Methyl ester improves lipophilicity and oral bioavailability compared to free acids (e.g., ’s 3-(4-methylpiperazin-1-yl)benzoic acid).
- Pesticide Esters ():
Piperazine Modifications
- Benzylpiperazine (Target Compound): Enhances lipophilicity and may facilitate interactions with aromatic residues in proteins.
Structural Data and Computational Insights
- Mercury CSD 2.0 (): Tools like packing similarity calculations could compare crystallographic data of the target compound with analogs to predict solubility or stability trends.
- SHELX Refinement (): High-resolution crystallography (e.g., for ’s chromen-2-yl derivative) may reveal conformational differences influenced by fluorine vs. ethoxy substituents .
Biological Activity
Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-fluorophenyl)carbonyl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : CHF₄O₂
- Molecular Weight : 372.42 g/mol
The structure features a piperazine ring, which is commonly associated with various pharmacological activities, and a fluorinated phenyl group that may enhance its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the piperazine moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been synthesized and evaluated for their effectiveness against various bacterial strains. The presence of the 1,3,4-oxadiazole nucleus in related compounds has been linked to notable antibacterial and antifungal activities .
| Compound | Activity | Target Pathogen | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | 5.2 |
| Compound B | Antifungal | Candida albicans | 7.8 |
Antiviral Activity
Moreover, the compound has shown promise in antiviral applications. A study focused on piperazine derivatives demonstrated significant antiviral effects against Zika virus (ZIKV), with certain analogs exhibiting dose-dependent inhibition of viral RNA replication and protein expression . This suggests that this compound could be a candidate for further development as an antiviral agent.
The mechanism of action for compounds in this class often involves interaction with specific biological targets. For example, piperazine derivatives are known to act as dopamine receptor antagonists, which can be beneficial in treating psychotic conditions or mood disorders . Additionally, the incorporation of a fluorinated group may enhance binding affinity to target receptors or enzymes.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperazine derivatives, this compound was tested against multiple Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains of Staphylococcus aureus.
Study 2: Antiviral Potential
Another significant study focused on the antiviral potential of similar compounds against ZIKV demonstrated that specific structural modifications could enhance antiviral activity. The findings suggested that the piperazine scaffold is crucial for maintaining biological activity while allowing for further modifications to improve efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
